1,3-Benzenedisulfonic acid, 4-methyl-

Regioselective nitration Solid acid catalysis Fine chemical synthesis

Conventional mixed-acid nitration of toluene gives low para-selectivity (p/o ≈0.58). 4-Methyl-1,3-benzenedisulfonic acid on diatomaceous earth delivers p/o 1.55-1.62 with 90-95 % yield, simplifying isomer purification. · Each molecule furnishes two acidic protons; the second proton is ~10⁴-fold more acidic than p-toluenesulfonic acid, enabling compact acid loading in esterifications and resin curing. · The disulfonate dianion provides superior hydrotropic action at lower molar concentration vs. mono-sulfonates. · The disulfonyl chloride yields polycondensates with volume resistivity up to 3.9×10¹⁵ Ω·cm and thermal stability >340 °C.

Molecular Formula C7H8O6S2
Molecular Weight 252.3 g/mol
CAS No. 121-04-0
Cat. No. B094572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedisulfonic acid, 4-methyl-
CAS121-04-0
Molecular FormulaC7H8O6S2
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C7H8O6S2/c1-5-2-3-6(14(8,9)10)4-7(5)15(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13)
InChIKeyLTYBYSFEGHYUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 50 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-benzenedisulfonic Acid Profile


1,3‑Benzenedisulfonic acid, 4‑methyl‑ (also named toluene‑2,4‑disulfonic acid) is a dibasic aromatic sulfonic acid bearing a methyl group at the 4‑position and sulfonic acid groups at the 1‑ and 3‑positions [REFS‑1]. It is registered under CAS 121‑04‑0 and EINECS 204‑446‑9, with a molecular formula C₇H₈O₆S₂ and molecular weight 252.27 g mol⁻¹ [REFS‑1]. The compound is listed on the US EPA TSCA Inventory (inactive designation as of the 2024 CDR) and is handled as a corrosive, water‑soluble solid that decomposes before boiling [REFS‑1][REFS‑2]. Its dual sulfonic acid functionality underpins a reactivity profile that cannot be replicated by mono‑sulfonic or differently substituted disulfonic analogs.

Why Generic Substitution Fails for 4-Methyl-1,3-benzenedisulfonic Acid


Simple replacement of 4‑methyl‑1,3‑benzenedisulfonic acid with p‑toluenesulfonic acid (monosulfonic), m‑benzenedisulfonic acid (lacking the methyl director), or 1,4‑benzenedisulfonic acid (different substitution geometry) introduces measurable performance penalties. The methyl group controls the regiochemical outcome of electrophilic substitution and influences the electron density on the ring, which in turn modulates acid strength, desulfonation kinetics, and catalytic selectivity [REFS‑1][REFS‑2]. The dual‑anionic character of the disulfonate dianion provides hydrotropic and ionic‑conductivity properties that a mono‑sulfonate cannot match, and the 1,3‑substitution pattern yields a bent geometry that is structurally distinct from the linear 1,4‑analog in coordination polymers and polycondensation chemistry [REFS‑3]. The quantitative evidence below maps precisely where these differences become procurement‑relevant.

Quantitative Evidence: 4-Methyl-1,3-benzenedisulfonic Acid vs. Analogs


Para/Ortho Selectivity in Toluene Nitration

When supported on diatomaceous earth (weight ratio acid : carrier between 1 : 1 and 1 : 5), 4‑methyl‑1,3‑benzenedisulfonic acid catalyzes the nitration of toluene to give a para‑to‑ortho (p/o) isomer ratio of 1.55–1.62 at 90–95 % mononitrotoluene yield [REFS‑1]. The same acid used without a solid support gives a p/o ratio of only 0.92, whereas conventional mixed‑acid nitration (HNO₃/H₂SO₄) yields a p/o ratio of approximately 0.58 (≈60 % ortho, 35 % para) [REFS‑1]. Other supported aromatic disulfonic acids achieve lower selectivity: m‑benzenedisulfonic acid on diatomaceous earth reaches a p/o ratio of 1.53 at 90 % yield, and o‑benzenedisulfonic acid reaches 1.38 at 80 % yield [REFS‑1].

Regioselective nitration Solid acid catalysis Fine chemical synthesis

Disulfonic vs. Monosulfonic Acid Strength

The second pKa of the parent m‑benzenedisulfonic acid has been determined by ³³S NMR as −7.00 ± 0.04 [REFS‑1]. In contrast, p‑toluenesulfonic acid (a mono‑sulfonic acid) has a reported pKa of −2.8 [REFS‑2], making the mono‑sulfonic acid approximately 10⁴‑fold weaker in acidity than the second dissociation step of the disulfonic acid. Although direct experimental pKa values for the 4‑methyl‑substituted 1,3‑benzenedisulfonic acid are not published, the electron‑donating methyl group is expected to slightly raise both pKa values relative to the unsubstituted analog; nevertheless, the compound retains two highly acidic protons whereas p‑toluenesulfonic acid possesses only one [REFS‑2].

Acid catalysis Brønsted acidity Sulfonic acid pKa

Desulfonation Kinetic Stability

Kinetic studies on toluenesulfonic acids at 120–155 °C in 65–85 wt % H₂SO₄ establish that the partial rate factors for protodesulfonation follow the order fₒ > fₚ ≫ fₘ [REFS‑1]. This ranking indicates that a sulfonic acid group positioned ortho or para to a methyl substituent is more susceptible to hydrolytic loss than one positioned meta. Consequently, in 4‑methyl‑1,3‑benzenedisulfonic acid the sulfonic acid group at the 2‑position (ortho to methyl) is expected to desulfonate more rapidly than the group at the 4‑position (para to methyl), and both are significantly more stable than a hypothetical ortho‑only isomer. The sulfonation of o‑ and p‑toluenesulfonic acid to the 2,4‑disulfonic acid is also reported to be slow relative to concurrent isomerization and desulfonation [REFS‑1].

Protodesulfonation kinetics Aromatic sulfonic acid stability Process robustness

Hydrotropic Efficiency of Disulfonates

Short‑chain alkylbenzene sulfonates based on toluene, xylene, and cumene act as hydrotropes in detergent systems, with effectiveness gauged by the minimum quantity needed to clarify a cloudy formulation and by the magnitude of cloud‑point elevation of nonionic surfactant solutions [REFS‑1]. A toluene‑derived disulfonate carries two anionic charges per aromatic ring, approximately doubling the hydrophilic character relative to a toluene mono‑sulfonate. Although the paper by Burns does not isolate the disulfonic acid, the structure–activity principle is well established: increasing the number of sulfonate groups on the aromatic ring raises water solubility and hydrotropic power at equimolar loading [REFS‑1]. No critical micelle concentration (CMC) was detected for alkylbenzene sulfonates of this chain length, confirming that their function is purely hydrotropic rather than micellar [REFS‑1].

Hydrotrope Surfactant formulation Cloud point modification

Disulfonate Polymer Dielectric Properties

Polycondensation of toluene‑2,4‑disulfonyl chloride with 4,4′‑cyclohexylidene diphenol yields poly(cyclohexylidene diphenylene toluene‑2,4‑disulfonate) (PS‑3 and PS‑4) with intrinsic viscosities measured in multiple solvents at 30–40 °C [REFS‑1]. The polymers exhibit moderate tensile strength (15.6–17.0 N mm⁻²), very high volume resistivity (1.1 × 10¹⁵ to 3.9 × 10¹⁵ Ω cm), high electric strength (32.9–33.9 kV mm⁻¹), and a low dielectric constant of 1.36 [REFS‑1]. Thermal stability reaches 340–360 °C with glass transition temperatures of 134.3–143.5 °C [REFS‑1]. The 2,4‑substitution pattern on the toluene ring introduces a kink in the polymer backbone that influences chain packing, free volume, and ultimately the dielectric and thermal properties compared with polymers built from the linear 1,4‑benzenedisulfonate linker [REFS‑1].

Polysulfonate Dielectric materials Cardo polymers

4-Methyl-1,3-benzenedisulfonic Acid Applications


Supported Catalyst for Toluene Para-Nitration

The patent evidence [REFS‑1] demonstrates that 4‑methyl‑1,3‑benzenedisulfonic acid adsorbed on diatomaceous earth delivers a p/o ratio of 1.55–1.62 with 90–95 % yield, outperforming conventional mixed‑acid nitration (p/o ≈ 0.58) and unsupported acid (p/o = 0.92). This scenario is directly actionable for fine‑chemical manufacturers seeking to shift their nitrotoluene isomer distribution toward the higher‑demand para isomer while simplifying catalyst recovery via simple filtration and washing [REFS‑1].

Dibasic Acid Source for Proton-Demanding Reactions

The disulfonic acid furnishes two acidic protons per molecule, with the second proton exhibiting acidity approximately 10⁴‑fold greater than that of p‑toluenesulfonic acid [REFS‑2][REFS‑3]. This makes it a compact acid source for reactions requiring high proton activity at low molar loading, such as acid‑catalyzed esterifications, acetal formations, or resin curing processes where mono‑sulfonic acids would necessitate double the mass input [REFS‑2].

Hydrotrope for Liquid Detergents and Industrial Cleaners

The dual sulfonate architecture provides enhanced hydrotropic action relative to toluene mono‑sulfonate, enabling formulators to achieve the same clarification or cloud‑point elevation effect at a lower molar concentration [REFS‑4]. This is relevant for the procurement of hydrotropes intended for ultra‑concentrated liquid products where ionic strength minimization is a formulation constraint [REFS‑4].

Monomer for High-Dielectric Polysulfonates

When converted to the disulfonyl chloride, 4‑methyl‑1,3‑benzenedisulfonic acid yields polymers with a characteristic combination of high volume resistivity (up to 3.9 × 10¹⁵ Ω cm), low dielectric constant (1.36), and high thermal stability (>340 °C) [REFS‑5]. These properties are attractive for specialty electronic encapsulation, high‑voltage insulation, and advanced composite matrices where the bent monomer geometry influences free volume and dielectric response differently from the linear 1,4‑benzenedisulfonate analog [REFS‑5].

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